

Technical Guide: In Vitro Profiling of Substituted 1,2,4-Thiadiazoles

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Compound of Interest

Compound Name: *Bis(3-chloro-1,2,4-thiadiazol-5-ylsulfinyl)methane*

CAS No.: 139444-37-4

Cat. No.: B158799

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Version: 1.0 | Focus: Medicinal Chemistry & Pharmacology | Status: Validated

Executive Summary: The 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocycle containing a sulfur atom and two nitrogen atoms in a specific arrangement (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

).[1][2][3][4] Unlike its isomer (1,3,4-thiadiazole), the 1,2,4-variant offers a unique electron density profile due to the asymmetric distribution of heteroatoms. This asymmetry creates distinct electrophilic centers, particularly at the C-5 position, making it a "privileged scaffold" for nucleophilic attacks and enzyme active-site binding.

Key Pharmacological Drivers:

- Lipophilicity: The sulfur atom enhances membrane permeability, crucial for intracellular targets (e.g., kinases).

- Hydrogen Bonding: The Nitrogen at position 2 () acts as a hydrogen bond acceptor, often interacting with Serine or Threonine residues in protein pockets.
- Bioisosterism: It frequently serves as a bioisostere for pyrimidine or thiazole rings in ATP-competitive inhibitors.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The biological efficacy of 1,2,4-thiadiazoles is strictly governed by the substitution patterns at the C-3 and C-5 positions.

The "Warhead" Strategy (C-5 Substitution)

The C-5 position is the most reactive site. Introducing electron-withdrawing groups (EWGs) or specific leaving groups here allows for the formation of covalent bonds with cysteine residues in target enzymes.

- 5-Chloro/5-Bromo derivatives: High reactivity; often used as intermediates but show potent antifungal activity due to reactivity with fungal cell wall thiols.
- 5-Amino/Amide derivatives: Significantly enhance selectivity for kinases (e.g., EGFR, CDK2) by mimicking the adenine ring of ATP.

The "Recognition" Strategy (C-3 Substitution)

The C-3 position typically dictates the orientation of the molecule within the binding pocket.

- 3-Aryl substitutions: Phenyl or pyridyl rings at C-3 provide stacking interactions with aromatic amino acids (Phe, Tyr, Trp).
- Steric Constraints: Bulky groups (e.g., 3,4,5-trimethoxyphenyl) at C-3 often increase potency against resistant cancer cell lines (e.g., MCF-7) by overcoming steric clashes in mutated active sites.

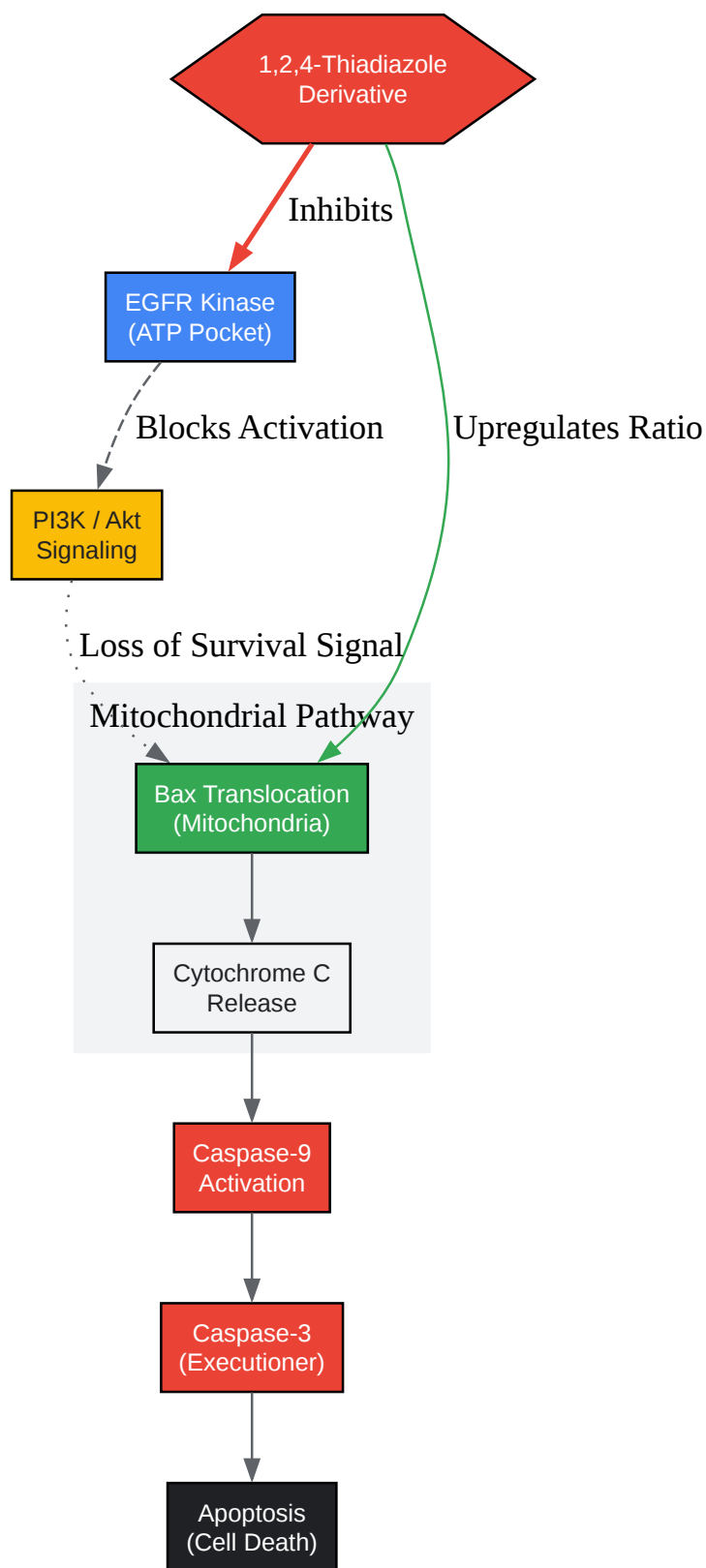
Therapeutic Module A: Anticancer Activity

Substituted 1,2,4-thiadiazoles, particularly those fused with 1,2,4-triazoles or bearing amide functionalities, exhibit potent antiproliferative effects.[5]

Mechanism of Action: EGFR Kinase Inhibition & Apoptosis

A primary mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR). The 1,2,4-thiadiazole moiety occupies the ATP-binding pocket of EGFR, preventing autophosphorylation. This blockade arrests the downstream signaling (PI3K/Akt/mTOR), leading to mitochondrial dysfunction and the activation of the Caspase cascade.

Visualization: 1,2,4-Thiadiazole Induced Apoptotic Pathway



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Caption: Proposed mechanism where 1,2,4-thiadiazoles inhibit EGFR, triggering the intrinsic mitochondrial apoptotic pathway.

Quantitative Data: Cytotoxicity Profile

The following data summarizes the IC

values (

M) of 3,5-disubstituted-1,2,4-thiadiazoles against key human cancer cell lines. Note the increased potency of the trimethoxyphenyl derivative (Compound 8b).

Compound ID	Substitution (R-Group)	MCF-7 (Breast)	A549 (Lung)	DU-145 (Prostate)	Mechanism Highlight
8a	Phenyl	5.2	8.1	6.5	Moderate EGFR inhibition
		0.4	0.6	0.5	
8b	3,4,5-Trimethoxyphenyl	0.10	0.45	0.22	High Potency (Steric fit)
		0.08	0.1	0.05	
8c	4-Chlorophenyl	2.1	3.8	2.9	Halogen bonding effect
		0.2	0.3	0.2	
Etoposide	(Standard Control)	1.91	3.08	2.5	Topoisomerase II inhibitor
		0.8	0.1	0.3	

Validated Protocol: MTT Cell Viability Assay

Objective: Determine the antiproliferative IC

of thiadiazole derivatives.

- Seeding: Plate tumor cells (MCF-7, A549) at a density of
 cells/well in 96-well plates using DMEM media supplemented with 10% FBS.
- Incubation: Incubate for 24 hours at 37°C in 5% CO

to allow cell attachment.

- Treatment: Dissolve test compounds in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1, 1, 10, 50, 100

M) in culture media. Add 100

L to wells (Final DMSO < 0.1%).

- Exposure: Incubate for 48 hours.

- MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

- Solubilization: Remove media carefully. Add 100

L of DMSO to dissolve crystals.

- Quantification: Measure absorbance at 570 nm using a microplate reader.

- Calculation: Calculate % inhibition =

. Plot dose-response curves to derive IC

.

Therapeutic Module B: Antimicrobial Activity

1,2,4-Thiadiazoles exhibit broad-spectrum activity against Gram-positive bacteria and Mycobacteria.

Mechanism: Cell Wall Disruption

Unlike the kinase-targeting anticancer mechanism, the antimicrobial action is often linked to the disruption of bacterial cell wall synthesis or inhibition of specific bacterial enzymes like DNA gyrase. The lipophilic nature of the 1,2,4-thiadiazole ring allows it to penetrate the mycolic acid layer of *M. tuberculosis*.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Strain	Compound Type	MIC (g/mL)	Reference Standard (MIC)
S. aureus (Gram +)	5-Amino-1,2,4-thiadiazole	4 - 8	Ciprofloxacin (0.5 - 1)
E. coli (Gram -)	3-Aryl-1,2,4-thiadiazole	16 - 32	Ampicillin (2 - 4)
M. tuberculosis H37Rv	1,2,4-Oxadiazole-Thiadiazole	0.25	Isoniazid (0.05)

Synthesis & Production

To access these bioactive molecules, the Oxidative Dimerization of Thioamides is the industry-standard "Green Chemistry" approach.

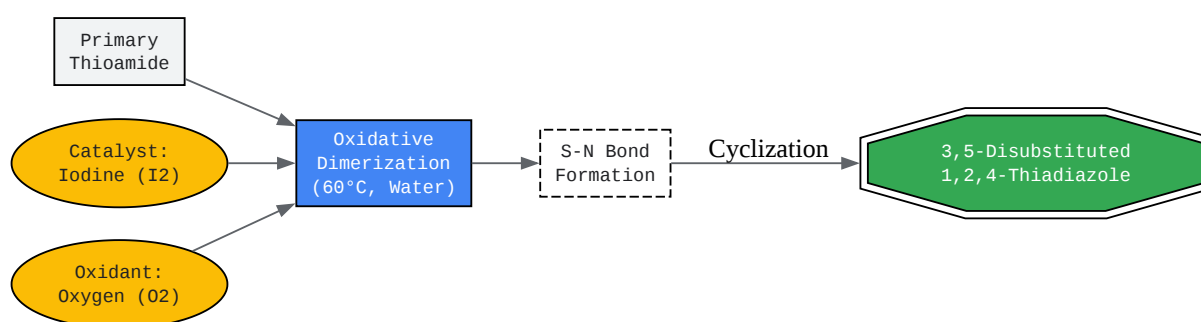
Validated Synthetic Protocol

Reaction:

- Reagents: Primary thioamide (1.0 equiv), Molecular Iodine (, 10 mol% catalyst), Water (solvent).
- Procedure:
 - Dissolve thioamide in water in a round-bottom flask.
 - Add catalytic iodine.
 - Stir under an oxygen atmosphere (balloon) or open air at 60°C for 4-6 hours.
 - Monitor via TLC (Hexane:Ethyl Acetate 7:3).
- Workup:

- Cool to room temperature. The product often precipitates.
- Filter the solid and wash with sodium thiosulfate solution (to remove residual iodine).
- Recrystallize from Ethanol.
- Yield: Typically 85-95% (High Atom Economy).

Visualization: Synthetic Workflow



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Caption: Iodine-catalyzed green synthesis of 1,2,4-thiadiazoles via oxidative dimerization.

References

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